molecular formula C17H14N2O4 B4580371 3-(2,5-dioxo-1-pyrrolidinyl)-N-(3-hydroxyphenyl)benzamide

3-(2,5-dioxo-1-pyrrolidinyl)-N-(3-hydroxyphenyl)benzamide

Cat. No. B4580371
M. Wt: 310.30 g/mol
InChI Key: FSAMFCBVEPANRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dioxo-1-pyrrolidinyl)-N-(3-hydroxyphenyl)benzamide, also known as DOPB, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. DOPB belongs to the class of compounds known as benzamides, which have been shown to exhibit a wide range of pharmacological activities.

Scientific Research Applications

Photosensitive Materials

A study by Ebara et al. (2003) developed a new synthetic method for the preparation of poly(benzoxazole) (PBO) precursor from bis(o-aminophenol) and diphenyl isophthalate. This research highlights the application of similar compounds in the creation of photosensitive materials, demonstrating their utility in advanced materials science and engineering, particularly for fine imaging and photolithography applications Ebara et al., 2003.

Antimicrobial Activity

G. Naganagowda and A. Petsom (2011) synthesized new quinazolinone derivatives involving reactions with compounds structurally related to 3-(2,5-dioxo-1-pyrrolidinyl)-N-(3-hydroxyphenyl)benzamide. These compounds were tested for antibacterial and antifungal activity, underscoring the relevance of such structures in the development of new antimicrobial agents Naganagowda & Petsom, 2011.

Radiopharmaceutical Synthesis

Bobeldijk et al. (1990) described the synthesis of a precursor for (S)-123I-IBZM, a radiopharmaceutical, starting from related chemical structures. This demonstrates the compound's utility in the field of radiopharmacy, particularly for diagnostic imaging in nuclear medicine Bobeldijk et al., 1990.

Pharmacological Research

Research by Abbasi et al. (2014) on N-(3-hydroxyphenyl)benzamide and its derivatives explored their enzyme inhibition activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase. This highlights the potential of such compounds in pharmacological research, particularly for discovering new treatments for diseases related to enzyme dysfunction Abbasi et al., 2014.

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-14-6-2-4-12(10-14)18-17(23)11-3-1-5-13(9-11)19-15(21)7-8-16(19)22/h1-6,9-10,20H,7-8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAMFCBVEPANRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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